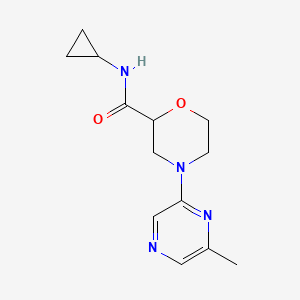
N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential antimicrobial activity.
Industrial Chemistry: The compound is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions, providing insights into the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with mitogen-activated protein kinase 14, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular functions and signaling pathways.
Comparison with Similar Compounds
N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound also belongs to the class of quinazolinamines and exhibits similar biological activities.
N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl: This compound is part of the biphenyls and derivatives class and shares some structural similarities.
The uniqueness of this compound lies in its specific molecular structure and the presence of the morpholine and pyrazine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O2 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(6-methylpyrazin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H18N4O2/c1-9-6-14-7-12(15-9)17-4-5-19-11(8-17)13(18)16-10-2-3-10/h6-7,10-11H,2-5,8H2,1H3,(H,16,18) |
InChI Key |
PCCBYCDRHUOFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12265642.png)
![4-chloro-1-{[1-(2,4-dimethoxybenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12265659.png)
![2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12265663.png)
![2-(4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-N-ethylpyrimidin-4-amine](/img/structure/B12265670.png)
![1-benzyl-N-[2-(ethylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12265676.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B12265683.png)
![4-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile](/img/structure/B12265684.png)
![4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12265688.png)
![7-Methoxy-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12265694.png)
![3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B12265706.png)
![N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12265709.png)
![12-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B12265711.png)
![9-methyl-6-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12265714.png)
![6-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12265728.png)
